molecular formula C23H25N3O B4632106 4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline

4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline

Cat. No. B4632106
M. Wt: 359.5 g/mol
InChI Key: WHNKWHSARDHGAS-UHFFFAOYSA-N
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Description

This compound belongs to a class of quinoline derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The quinoline moiety is a common scaffold in many pharmaceuticals and is known for its potential in the development of novel therapeutic agents.

Synthesis Analysis

Synthesis of quinoline derivatives can be approached through various synthetic routes, including the regiospecific cyclocondensation of aminopyrimidines and dimethylaminomethylenetetralone, as well as annulation reactions utilizing dimethyl sulfoxide (DMSO) as a carbon source. These methods allow for the introduction of complex substituents to the quinoline core, enhancing its pharmacological profile (Quiroga et al., 2001); (Yang et al., 2022).

Molecular Structure Analysis

The molecular geometry, electronic properties, and hyperconjugative interactions of quinoline derivatives can be studied through spectral analysis (FT-IR, NMR) and quantum chemical calculations. These studies provide insights into the molecule's nonlinear optical behavior and reactive sites, crucial for understanding its interaction with biological targets (Fatma et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including cyclocondensations and annulations, leading to the formation of novel heterocyclic scaffolds. The reactivity can be influenced by the nature of substituents, providing a versatile toolkit for the synthesis of functionally diverse molecules (Patel & Patel, 2019).

Scientific Research Applications

The chemical compound "4-[(3,5-dimethyl-1-piperidinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline" represents a specific molecular structure that may have various applications in scientific research. Although the direct references to this exact compound in scientific literature are limited, insights can be drawn from research on structurally related quinoline derivatives and compounds with similar functional groups. Below are summarized applications based on the closest available compounds and their research implications.

Quinoline Derivatives in Medicinal Chemistry

Quinoline and its derivatives have been widely explored for their medicinal chemistry applications, especially in the development of anticancer and antimicrobial agents. The structural similarity of the specified compound to those discussed in the literature suggests potential applications in drug discovery and development. Quinoline compounds are known for their ability to interact with various biological targets, demonstrating activities ranging from antimicrobial to anticancer effects. For instance, benzimidazo[1,2-a]quinolines with substituted piperidine and pyrrolidine nuclei show promise as DNA-specific fluorescent probes, highlighting the versatility of quinoline derivatives in biological assays and therapeutic applications (Perin et al., 2011).

Role in Synthesis of Heterocyclic Compounds

Quinoline derivatives also play a crucial role in the synthesis of complex heterocyclic compounds, which are integral to the development of new pharmaceuticals. The synthesis and functionalization of quinoline structures enable the creation of compounds with varied biological activities. For example, the synthesis of pyrimido[4,5-b]quinoline derivatives through cyclocondensation showcases the chemical reactivity of quinoline-based compounds and their utility in generating biologically active molecules (Hovsepyan et al., 2018).

Anticancer Activity

The quinoline scaffold is a privileged structure in cancer drug discovery due to its ability to inhibit key cellular processes involved in cancer progression. Quinoline-based compounds have been explored for their anticancer activities, targeting various mechanisms such as DNA repair, tubulin polymerization, and tyrosine kinase inhibition. The structural features of quinoline derivatives, including potential modifications similar to the compound , make them suitable candidates for the development of new anticancer agents (Solomon & Lee, 2011).

properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-15-6-7-21-19(10-15)20(11-22(25-21)18-5-4-8-24-12-18)23(27)26-13-16(2)9-17(3)14-26/h4-8,10-12,16-17H,9,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNKWHSARDHGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CN=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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